molecular formula C25H29NO3 B11589840 2-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propyl]-1H-isoindole-1,3(2H)-dione

2-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11589840
M. Wt: 391.5 g/mol
InChI Key: BDSWUGIHYGTWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2,2-Dimethyloxan-4-yl)-3-(4-methylphenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of an isoindole core, substituted with a dimethyloxane and a methylphenyl group, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Properties

Molecular Formula

C25H29NO3

Molecular Weight

391.5 g/mol

IUPAC Name

2-[3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propyl]isoindole-1,3-dione

InChI

InChI=1S/C25H29NO3/c1-17-8-10-18(11-9-17)20(19-13-15-29-25(2,3)16-19)12-14-26-23(27)21-6-4-5-7-22(21)24(26)28/h4-11,19-20H,12-16H2,1-3H3

InChI Key

BDSWUGIHYGTWRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CCN2C(=O)C3=CC=CC=C3C2=O)C4CCOC(C4)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 2,3-dihydro-1H-isoindole-1,3-dione with 3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,2-Dimethyloxan-4-yl)-3-(4-methylphenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the isoindole ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical syntheses.

Scientific Research Applications

2-[3-(2,2-Dimethyloxan-4-yl)-3-(4-methylphenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethyloxan-4-yl)-4-(4-methylphenyl)-1,3-thiazole
  • 3-(2,2-Dimethyloxan-4-yl)-4-methylpentanenitrile

Uniqueness

Compared to similar compounds, 2-[3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its unique isoindole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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